

An In-depth Technical Guide to VU0240551 (CAS Number: 893990-34-6)

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Compound of Interest

Compound Name: VU 0240551

Cat. No.: B1684054

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0240551 is a potent and selective small molecule inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2), also known as SLC12A5. KCC2 is a crucial neuron-specific protein responsible for extruding chloride ions from neurons, thereby establishing the low intracellular chloride concentration necessary for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system. By inhibiting KCC2, VU0240551 disrupts this chloride homeostasis, leading to a depolarizing shift in the GABA reversal potential. This modulation of inhibitory neurotransmission makes VU0240551 a valuable research tool for studying the roles of KCC2 in various physiological and pathological processes, including epilepsy, neuropathic pain, and developmental disorders.

Chemical and Physical Properties

VU0240551 is a synthetic organic compound with the following properties:

Property	Value
CAS Number	893990-34-6
Molecular Formula	C ₁₆ H ₁₄ N ₄ OS ₂
Molecular Weight	342.44 g/mol
IUPAC Name	N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
Solubility	Soluble in DMSO and ethanol
Physical State	Solid

Biological Activity and Mechanism of Action

Primary Target: KCC2 Inhibition

The primary mechanism of action of VU0240551 is the inhibition of the K-Cl cotransporter KCC2. This inhibition disrupts the normal extrusion of chloride ions from neurons.

The activity of VU0240551 against KCC2 has been quantified using in vitro assays:

Parameter	Value	Assay
IC ₅₀	560 nM	K ⁺ uptake assay in KCC2-overexpressing cells

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Off-Target Activities

VU0240551 has been reported to exhibit inhibitory activity against other ion channels, highlighting the importance of considering potential off-target effects in experimental design.

Off-Target	Activity	Quantitative Data
hERG Channel	Inhibition	Specific IC ₅₀ not consistently reported in public literature.
L-type Ca ²⁺ Channels	Inhibition	Specific IC ₅₀ not consistently reported in public literature.

Functional Consequences

The inhibition of KCC2 by VU0240551 leads to a cascade of functional changes in neurons:

- **Increased Intracellular Chloride:** By blocking chloride extrusion, VU0240551 causes an accumulation of chloride ions inside the neuron.
- **Depolarizing Shift in GABA Reversal Potential (EGABA):** The increase in intracellular chloride shifts the equilibrium potential for chloride ions (and thus EGABA) to a more positive value.
- **Attenuated GABAergic Hyperpolarization:** Consequently, the activation of GABAA receptors may no longer lead to a strong hyperpolarizing influx of chloride, but instead can result in a weaker hyperpolarization or even depolarization.
- **Enhanced Neuronal Excitability:** The diminished inhibitory tone can lead to an overall increase in neuronal excitability and synaptic transmission.

Experimental Protocols

Thallium (Tl⁺) Flux Assay for KCC2 Activity

This high-throughput screening assay is commonly used to measure the activity of KCC2 and the potency of its inhibitors. It utilizes the fact that KCC2 can transport thallium ions (Tl⁺) as a congener for potassium (K⁺).

Principle: HEK293 cells overexpressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye. The addition of Tl⁺ to the extracellular medium leads to its influx into the cells via KCC2, causing an increase in fluorescence. Inhibitors of KCC2 will reduce the rate of Tl⁺ influx and thus attenuate the fluorescence increase.

Materials:

- HEK293 cells stably expressing KCC2
- TI^+ -sensitive fluorescent dye (e.g., ThalloS-AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- TI^+/K^+ stimulus buffer
- VU0240551 stock solution (in DMSO)
- Microplate reader with fluorescence detection capabilities

Procedure:

- **Cell Plating:** Seed KCC2-expressing HEK293 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
- **Dye Loading:** Remove the culture medium and load the cells with the TI^+ -sensitive fluorescent dye according to the manufacturer's instructions.
- **Compound Incubation:** Add VU0240551 at various concentrations to the wells and incubate for a predetermined period.
- **Baseline Fluorescence Measurement:** Measure the baseline fluorescence of each well using the microplate reader.
- **Stimulation and Signal Detection:** Add the TI^+/K^+ stimulus buffer to all wells to initiate KCC2-mediated TI^+ influx. Immediately begin kinetic fluorescence readings.
- **Data Analysis:** Calculate the rate of TI^+ influx for each well. Plot the percentage of inhibition against the concentration of VU0240551 and fit the data to a dose-response curve to determine the IC_{50} value.

Electrophysiological Measurement of GABA Reversal Potential (EGABA)

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the functional consequences of KCC2 inhibition on neuronal chloride homeostasis.

Principle: This technique allows for the precise control and measurement of the membrane potential and ionic currents of a single neuron. By applying GABA and measuring the resulting current at different membrane potentials, the reversal potential (EGABA) can be determined.

Materials:

- Neuronal cell culture or acute brain slices
- Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
- Borosilicate glass capillaries for pulling patch pipettes
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution for the patch pipette
- GABA solution
- VU0240551 stock solution (in DMSO)

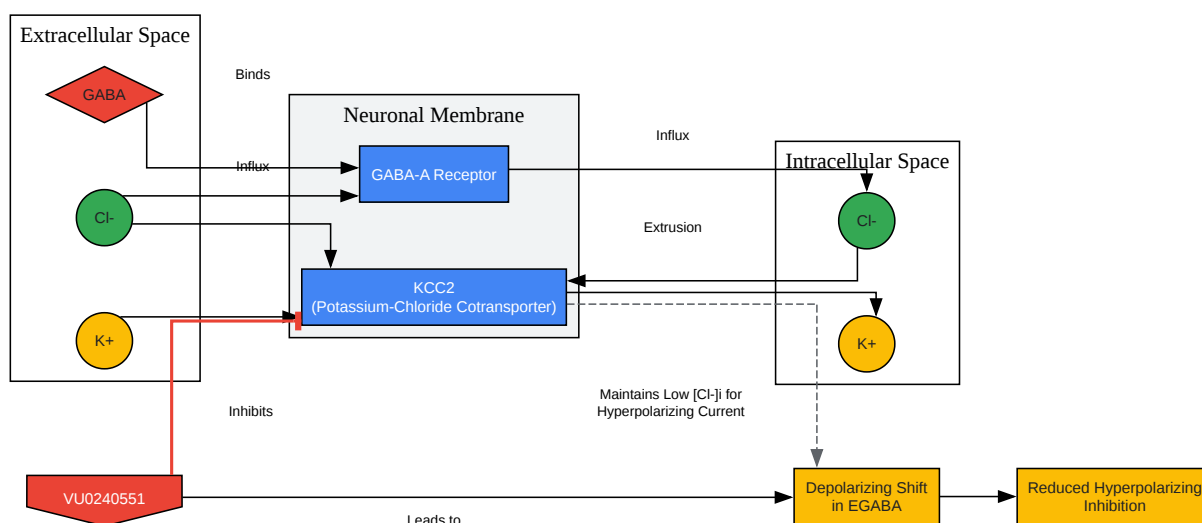
Procedure:

- **Preparation:** Prepare neuronal cultures or acute brain slices.
- **Patching:** Under visual guidance, form a high-resistance seal ($G\Omega$ seal) between the patch pipette and the membrane of a neuron.
- **Whole-Cell Configuration:** Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
- **EGABA Measurement:**
 - In voltage-clamp mode, hold the neuron at various membrane potentials.
 - Locally apply a brief pulse of GABA to elicit a GABAA receptor-mediated current (IGABA).

- Measure the peak amplitude of IGABA at each holding potential.
- Plot the current-voltage (I-V) relationship. The voltage at which the current reverses its polarity is the EGABA.
- VU0240551 Application: Perfuse the culture or slice with aCSF containing the desired concentration of VU0240551.
- Post-Drug EGABA Measurement: Repeat the EGABA measurement protocol to determine the shift in the reversal potential induced by VU0240551.

Visualizations

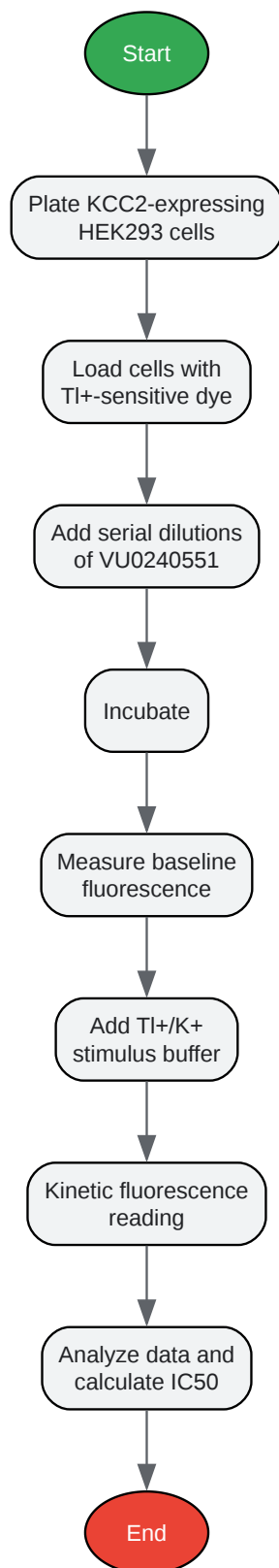
Signaling Pathway of KCC2 Inhibition



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Caption: Mechanism of VU0240551 action on neuronal chloride homeostasis.

Experimental Workflow for IC₅₀ Determination



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Caption: Workflow for determining the IC₅₀ of VU0240551 using a thallium flux assay.

Conclusion

VU0240551 is a cornerstone pharmacological tool for the study of KCC2 function. Its potent and selective inhibition of this key neuronal ion transporter allows researchers to probe the intricate roles of chloride homeostasis in synaptic inhibition and neuronal excitability. This guide provides a comprehensive overview of its properties, mechanism of action, and key experimental methodologies to facilitate its effective use in a research setting. It is imperative for researchers to consider its known off-target effects on hERG and L-type calcium channels when designing experiments and interpreting results. Further research to quantify these off-target activities with greater precision will be beneficial to the scientific community.

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